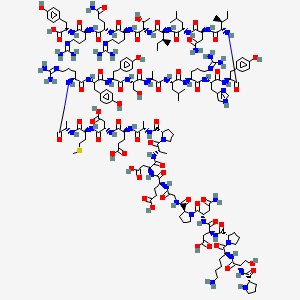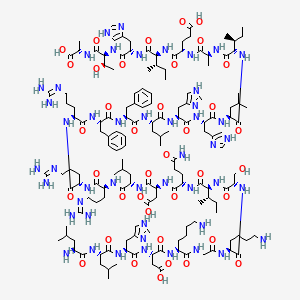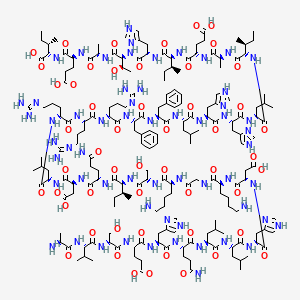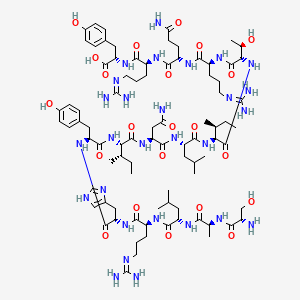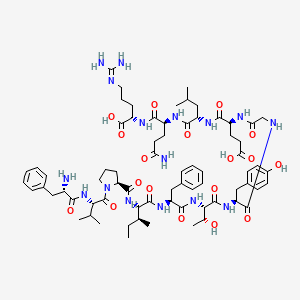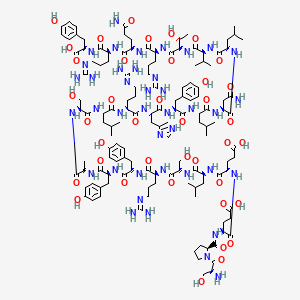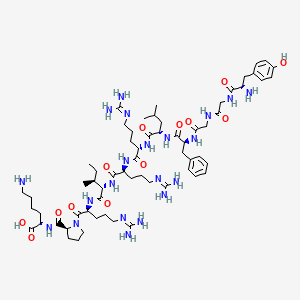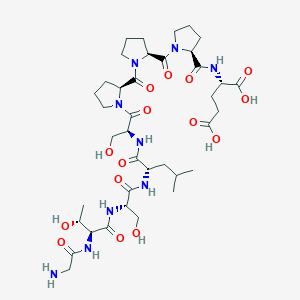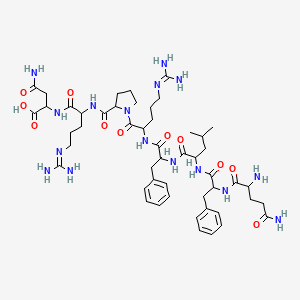
H-DL-Gln-DL-Phe-DL-Leu-DL-Phe-DL-Arg-DL-Pro-DL-Arg-DL-Asn-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Gln-DL-Phe-DL-Leu-DL-Phe-DL-Arg-DL-Pro-DL-Arg-DL-Asn-OH is a synthetic peptide composed of a sequence of amino acids in both D- and L- configurations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Gln-DL-Phe-DL-Leu-DL-Phe-DL-Arg-DL-Pro-DL-Arg-DL-Asn-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-DL-Gln-DL-Phe-DL-Leu-DL-Phe-DL-Arg-DL-Pro-DL-Arg-DL-Asn-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.
Reduction: Disulfide bonds in cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
H-DL-Gln-DL-Phe-DL-Leu-DL-Phe-DL-Arg-DL-Pro-DL-Arg-DL-Asn-OH has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and catalysts.
Mechanism of Action
The mechanism of action of H-DL-Gln-DL-Phe-DL-Leu-DL-Phe-DL-Arg-DL-Pro-DL-Arg-DL-Asn-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
H-DL-Gln-DL-Phe-DL-Leu-DL-Phe-DL-Arg-DL-Pro-DL-Arg-DL-Asn-OH: Similar peptides with slight variations in amino acid sequences.
Cyclo(d-Pro-l-Arg): Known to act as a specific inhibitor of family 18 chitinase.
Uniqueness
This compound is unique due to its specific sequence and the presence of both D- and L- amino acids, which can confer distinct structural and functional properties compared to peptides composed solely of L-amino acids.
Properties
Molecular Formula |
C50H76N16O11 |
|---|---|
Molecular Weight |
1077.2 g/mol |
IUPAC Name |
4-amino-2-[[5-(diaminomethylideneamino)-2-[[1-[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[(2,5-diamino-5-oxopentanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C50H76N16O11/c1-28(2)24-34(63-45(73)35(25-29-12-5-3-6-13-29)62-41(69)31(51)19-20-39(52)67)43(71)64-36(26-30-14-7-4-8-15-30)44(72)61-33(17-10-22-59-50(56)57)47(75)66-23-11-18-38(66)46(74)60-32(16-9-21-58-49(54)55)42(70)65-37(48(76)77)27-40(53)68/h3-8,12-15,28,31-38H,9-11,16-27,51H2,1-2H3,(H2,52,67)(H2,53,68)(H,60,74)(H,61,72)(H,62,69)(H,63,73)(H,64,71)(H,65,70)(H,76,77)(H4,54,55,58)(H4,56,57,59) |
InChI Key |
MFJNGGFDZMCRBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17,19-octaene-6,7-diol](/img/structure/B10822638.png)
![(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10822643.png)
